B1191669 D-JNKI-1

D-JNKI-1

カタログ番号 B1191669
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-JNKI-1 is a cell permeable peptide that blocks the MAPK-JNK signal pathway. The EC50 is calculated as 2.31 μM.  in vitro: D-JNKI-1 is an efficient inhibitor of the action of all three JNK isoforms produced by linking the 20 amino acid terminal JNK-inhibitory sequence (JNK binding domain) of JIP1/IB1 to a 10 amino acid HIV-TAT transporter sequence. D-JNKI-1 effectively blocks apoptosis of insulin-secreting cells by inhibiting the MAPK-JNK signal pathway.  in vivo: D-JNKI-1 protects P3 mouse organ of Corti hair cells against neomycin ototoxicity.

科学的研究の応用

  • Auditory Function Restoration : D-JNKI-1 has been found effective in restoring auditory function in animals exposed to sound trauma. It prevents hair cell death and hearing threshold shifts caused by sound trauma through the inhibition of the c-Jun N-terminal kinase (JNK)-mediated mitochondrial cell death pathway (Wang et al., 2007).

  • Chronic Colitis Treatment : In a study on chronic colitis induced by dextran sulfate sodium in mice, D-JNKI-1 showed significant clinical attenuation of colitis. This suggests its potential as a therapeutic agent for inflammatory bowel diseases, possibly due to its effects on T-cell activation and migration (Kersting et al., 2013).

  • Neuroprotection in Cerebral Ischemia : D-JNKI-1 has demonstrated powerful neuroprotective effects in models of both mild and severe cerebral ischemia, with an extended therapeutic window. It prevents cell death induced by oxygen and glucose deprivation, suggesting its potential in treating ischemic neuronal death (Hirt et al., 2004).

  • Otoprotective Applications : The peptide D-JNKI-1 has been used as an otoprotective agent, particularly in preventing hair cell death and hearing loss due to acoustic trauma and ototoxin exposure. Its ability to block the MAPK–JNK signal pathway offers significant therapeutic value (Wang et al., 2003).

  • Pancreatic Islet Apoptosis Reduction : In a study on rat pancreatic islets, D-JNKI was shown to decrease JNK signalling during isolation and cytokine exposure, thereby protecting against apoptosis induced during islet preparation and IL-1β exposure. This indicates its potential in improving the viability of transplanted islets (Abdelli et al., 2007).

  • Neuropathic Pain Management : D-JNKI-1 has been shown to block mechanical allodynia after spinal nerve ligation, indicating its potential in managing neuropathic pain. This is particularly relevant given the involvement of JNK activation in primary sensory neurons and spinal astrocytes in neuropathic pain development (Zhuang et al., 2006).

  • Acute Acoustic Trauma Treatment : In clinical trials, intratympanic administration of a JNK ligand (AM-111, derived from D-JNKI-1) showed promising results in preventing hearing loss after acute acoustic trauma in humans (Suckfuell et al., 2007).

  • Cochlear Implantation Trauma : Treatment with D-JNKI-1 prevented the progression of hearing loss in a model of cochlear implantation trauma, suggesting its efficacy in preserving hearing function in such medical interventions (Eshraghi et al., 2006).

  • Myocardial Ischemia-Reperfusion Injury : D-JNKI-1 has been found to reduce myocardial ischemia-reperfusion injury and infarct size in vivo, highlighting its potential as a cardioprotective agent (Milano et al., 2007).

  • Cancer Pain and Tumor Growth : D-JNKI-1 was shown to attenuate both cancer pain hypersensitivity and tumor growth in a mouse skin cancer pain model, suggesting a novel approach for cancer pain management (Gao et al., 2009).

  • Visual System Plasticity : D-JNKI-1 was used to study neuronal plasticity in the visual system, particularly in the context of blindsight, indicating its utility in exploring neural reorganization after cortical ablation (Nuzzi et al., 2017).

  • Neuropathic Pain and Central Sensitization : D-JNKI-1's role in inhibiting MCP-1 production in spinal cord astrocytes contributes to its efficacy in reducing central sensitization and neuropathic pain (Gao et al., 2009).

  • Hemorrhage and Resuscitation : D-JNKI-1, administered after hemorrhage but before resuscitation, mitigates hepatic damage and inflammatory response, showing potential in treating the harmful consequences of hemorrhage/resuscitation (Relja et al., 2009).

特性

製品名

D-JNKI-1

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。